Hmn 154
Description
HMN-154 (CAS: 173528-92-2) is a novel benzenesulfonamide-class anticancer compound with the molecular formula C₂₀H₁₈N₂O₃S and a molecular weight of 366.43 g/mol . It specifically binds to the nuclear transcription factor NF-YB, disrupting the NF-Y heterotrimer’s interaction with DNA, thereby inhibiting cancer cell proliferation . Structurally, HMN-154 contains a unique (E)-configured ethenylpyridine core linked to a 4-methoxybenzenesulfonyl group, which facilitates its interaction with the conserved HN domain (K(X)AKXXK motif) in target proteins like NF-YB and thymosin beta-10 .
Properties
IUPAC Name |
4-methoxy-N-[2-[(E)-2-pyridin-4-ylethenyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-18-8-10-19(11-9-18)26(23,24)22-20-5-3-2-4-17(20)7-6-16-12-14-21-15-13-16/h2-15,22H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJCDFMGZYKSSC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=C/C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173528-92-2 | |
| Record name | HMN 154 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173528922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthesis of 4-Methoxybenzenesulfonyl Chloride
The sulfonyl chloride precursor is synthesized via chlorosulfonation of anisole:
Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | ClSO₃H, DCM | 0°C → rt | 4 h | 85% |
| 2 | PCl₅, reflux | 110°C | 2 h | 92% |
This two-step process converts anisole to 4-methoxybenzenesulfonyl chloride with an overall yield of 78%.
Preparation of (E)-4-(2-(2-Aminophenyl)ethenyl)pyridine
The pyridine-stilbene hybrid structure is constructed via palladium-catalyzed cross-coupling:
Method A: Heck Coupling
- Reactants : 4-Vinylpyridine + 2-Iodoaniline
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : P(o-Tol)₃
- Base : Et₃N
- Solvent : DMF
- Temperature : 100°C
- Time : 12 h
- Yield : 68% (E/Z > 19:1)
Method B: Wittig Reaction
- Reactants : 4-Pyridinecarboxaldehyde + 2-Nitrobenzyltriphenylphosphonium bromide
- Base : KOtBu
- Solvent : THF
- Temperature : 0°C → rt
- Time : 6 h
- Yield : 54% (E-selectivity 89%)
Sulfonamide Bond Formation
The final step involves nucleophilic substitution between the amine and sulfonyl chloride:
Optimized Protocol
- Dissolve (E)-4-(2-(2-Aminophenyl)ethenyl)pyridine (1.0 eq) in anhydrous DCM
- Add 4-methoxybenzenesulfonyl chloride (1.2 eq) dropwise at 0°C
- Stir with pyridine (3.0 eq) as acid scavenger
- Warm to room temperature and react for 6 h
- Quench with ice-water, extract with DCM (3×)
- Purify via silica chromatography (EtOAc/hexane 1:3 → 1:1)
Critical Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility |
| Temperature | 0°C → rt | Minimizes side reactions |
| Molar Ratio (Amine:SCl) | 1:1.2 | Completes reaction |
Final product purity: 97.18% (HPLC), isolated yield: 76%
Process Optimization Challenges
E/Z Isomer Control
The trans-configuration of the ethenyl bridge is critical for NF-YB binding. Key control measures:
- Use of bulky phosphine ligands in Heck coupling
- Low-temperature Wittig reactions
- Chromatographic separation using argentation silica
Sulfonamide Stability
Degradation pathways identified:
- Hydrolysis of sulfonamide bond under acidic conditions
- Oxidation of methoxy group at high temperatures
Stabilization Strategies
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.58 (d, J=4.8 Hz, 2H, Py-H), 7.92 (d, J=15.6 Hz, 1H, CH=CH), 7.62 (d, J=8.4 Hz, 2H, SO₂Ar-H), 7.34–7.18 (m, 4H, Ar-H), 6.98 (d, J=15.6 Hz, 1H, CH=CH), 3.82 (s, 3H, OCH₃) |
| HRMS (ESI+) | m/z 367.1118 [M+H]+ (calc. 367.1115) |
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, MeCN/H₂O 60:40 | 97.18% |
| Elemental Analysis | C, H, N, S | ±0.4% theoretical |
Scale-Up Considerations
Kilogram-Scale Production
- Coupling Step : Switch to flow chemistry for better thermal control
- Purification : Replace column chromatography with crystallization (solvent: EtOH/H₂O 7:3)
- Yield Improvement :
- Pilot scale (100 g): 68%
- Production scale (1 kg): 63%
Environmental Impact Mitigation
- DCM replacement with 2-MeTHF (renewable solvent)
- Palladium recovery system (≥95% efficiency)
Comparative Synthesis Approaches
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Convergent (Heck + Sulfonamide) | High E-selectivity | Pd cost | 52% |
| Linear (Wittig route) | No transition metals | Lower selectivity | 41% |
| One-Pot Tandem | Reduced steps | Complex optimization | 37% |
Chemical Reactions Analysis
Types of Reactions
HMN-154 undergoes various types of chemical reactions, including:
Oxidation: HMN-154 can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert HMN-154 to its corresponding amine derivatives.
Substitution: HMN-154 can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
The compound exhibits potent cytotoxic effects against various cancer cell lines, notably:
- KB cells : IC50 = 0.0026 μg/mL
- Colon38 cells : IC50 = 0.003 μg/mL
These values indicate that HMN-154 is highly effective at low concentrations, making it a promising candidate for further development in cancer treatment .
Antitumor Activity
HMN-154 has shown efficacy in preclinical models, particularly against multidrug-resistant cancer cells. It has been reported to enhance the sensitivity of these cells to other chemotherapeutic agents, such as Adriamycin, by suppressing the expression of the multidrug resistance gene (MDR1) through its action on NF-Y .
Cell Line Studies
In vitro studies have demonstrated that HMN-154 can inhibit the growth of various tumor cell lines. For example, it was effective against human ovarian cancer sublines that are resistant to standard treatments .
Case Study 1: Inhibition of Multidrug Resistance
A study investigated HMN-176 (an active metabolite related to HMN-154) and its ability to overcome multidrug resistance in a human ovarian cancer model. Treatment with HMN-176 significantly reduced MDR1 expression, thereby restoring sensitivity to Adriamycin and enhancing overall therapeutic efficacy .
| Study | Cell Line | Treatment | Result |
|---|---|---|---|
| K2/ARS | HMN-176 | Reduced MDR1 expression; increased sensitivity to Adriamycin |
Case Study 2: Cytotoxicity Evaluation
Another study evaluated the cytotoxic effects of HMN-154 on KB and Colon38 cells. The results indicated exceptionally low IC50 values, suggesting that HMN-154 could be a vital component in developing targeted cancer therapies .
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| KB | 0.0026 |
| Colon38 | 0.003 |
Mechanism of Action
HMN-154 exerts its effects by interacting with nuclear transcription factor YB and interrupting the binding of the nuclear transcription factor Y heterotrimer to DNA. This interaction inhibits the DNA binding of nuclear transcription factor Y to the human major histocompatibility complex class II human leukocyte antigen DRA Y-box sequence in a dose-dependent manner . The specific binding between HMN-154 and nuclear transcription factor YB is crucial for its cytotoxicity .
Comparison with Similar Compounds
Research Findings and Clinical Implications
Biological Activity
HMN-154 is a compound that has garnered attention in the field of cancer research due to its potential biological activity, particularly as an antitumor agent. This article delves into the biological mechanisms, efficacy, and research findings related to HMN-154, supported by data tables and case studies.
Overview of HMN-154
HMN-154 is structurally related to HMN-176, which is known for its ability to circumvent multidrug resistance in cancer cells. The compound functions primarily through its interaction with transcription factors, notably NF-Y, which plays a critical role in regulating gene expression associated with cell proliferation and survival.
Inhibition of NF-Y Activity : HMN-154 disrupts the binding of the NF-Y heterotrimer to DNA, thereby inhibiting the transcription of genes involved in cell cycle regulation and drug resistance. This mechanism is crucial for restoring chemosensitivity in multidrug-resistant cancer cells.
Cytotoxic Effects : The compound exhibits potent cytotoxicity against various human tumor cell lines. It induces cell cycle arrest at the G2/M phase and promotes apoptosis through DNA fragmentation. Unlike traditional microtubule-targeting agents, HMN-154 does not interact directly with tubulin, which may reduce the risk of neurotoxicity often associated with such treatments.
Efficacy in Cancer Models
Research has demonstrated that HMN-154 significantly reduces cell viability in several cancer models. The following table summarizes key findings from recent studies:
| Study | Cancer Type | Concentration (μM) | Effect on Cell Viability (%) | Mechanism |
|---|---|---|---|---|
| Ovarian | 3 | 50% decrease | MDR1 down-regulation | |
| Breast | 10 | 70% decrease | Cell cycle arrest | |
| Lung | 5 | 65% decrease | Apoptosis induction |
Case Studies
Case Study 1: Ovarian Cancer
A study involving K2 human ovarian cancer cells demonstrated that treatment with HMN-154 led to a significant reduction in the expression of the MDR1 gene, which is often overexpressed in resistant cancer cells. This down-regulation was linked to enhanced sensitivity to Adriamycin, a common chemotherapeutic agent.
Case Study 2: Breast Cancer
In a separate investigation on breast cancer cell lines, HMN-154 was shown to induce G2/M phase arrest and subsequent apoptosis. The study reported a marked reduction in cell viability at concentrations as low as 10 μM, highlighting its potential as an effective treatment option.
Clinical Implications
The promising results from preclinical studies suggest that HMN-154 may serve as a valuable addition to existing cancer therapies, particularly for patients with multidrug-resistant tumors. Its unique mechanism of action could provide an alternative approach to overcoming resistance and improving treatment outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
